4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate
CAS No.:
VCID: VC8928531
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.3 g/mol
* For research use only. Not for human or veterinary use.
![4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate -](/images/structure/VC8928531.png)
Description |
4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate is a complex organic compound featuring a phenyl group, a bromobenzoate moiety, and a hydrazone linkage. This compound belongs to a class of derivatives known for their potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in its structure contributes to its unique properties and potential applications. Synthesis MethodsThe synthesis of 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate typically involves several steps:
Biological Activities and Potential ApplicationsPreliminary studies suggest that 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate may exhibit various biological activities, including:
Comparison with Similar Compounds
Research Findings and Future DirectionsResearch on 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate is ongoing, focusing on understanding its interaction with biological targets. This includes studying its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. Future studies will aim to optimize its structure for enhanced biological activity and safety profiles. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate | |||||||||||||||
Molecular Formula | C23H19BrN2O4 | |||||||||||||||
Molecular Weight | 467.3 g/mol | |||||||||||||||
IUPAC Name | [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |||||||||||||||
Standard InChI | InChI=1S/C23H19BrN2O4/c1-16-4-2-3-5-21(16)29-15-22(27)26-25-14-17-6-12-20(13-7-17)30-23(28)18-8-10-19(24)11-9-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+ | |||||||||||||||
Standard InChIKey | VGTFSLKKHXHFET-AFUMVMLFSA-N | |||||||||||||||
Isomeric SMILES | CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |||||||||||||||
SMILES | CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |||||||||||||||
Canonical SMILES | CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |||||||||||||||
PubChem Compound | 5333560 | |||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume